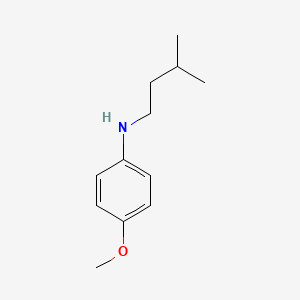
4-methoxy-N-(3-methylbutyl)aniline
Overview
Description
Scientific Research Applications
Fluorescent Sensors for Metal Ions
A study demonstrated the synthesis of a Schiff-base fluorescent sensor derived from an aniline compound, which showed a significant fluorescence enhancement in the presence of aluminum(III) ions. This sensor, with its ability to detect Al3+ ions at a micromolar scale, could be employed for monitoring aluminum concentrations in biological systems, indicating its potential application in environmental monitoring and healthcare (Tian et al., 2015).
Electronic and Steric Effects in Polyanilines
Research on methyl and methoxy substituted polyanilines, including their electropolymerization, revealed insights into the effects of substitution on the electronic properties and planarity of polymers. This study provides a foundational understanding of how substituent groups influence the conductive properties of polyanilines, which are critical in the development of conductive materials and electronic devices (D'aprano et al., 1993).
Synthesis of Tetrahydroquinolines
The synthesis of tetrahydroquinolines related to Virantmycin using substituted anilines, including 4-methoxy variants, was explored. These compounds have potential applications in pharmaceuticals, demonstrating the role of substituted anilines in medicinal chemistry and drug development (Francis et al., 2004).
Surface Chemistry and Catalysis
A study focused on the surface species formed during the methylation of aniline on zeolite H–Y. This research provides insights into the interaction of substituted anilines with catalyst surfaces, crucial for understanding catalytic processes in chemical manufacturing and environmental applications (Ivanova et al., 2001).
Nonlinear Optical Properties
Research into the synthesis of 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups investigated their liquid crystalline properties and potential applications in nonlinear optics. This highlights the relevance of substituted anilines in the development of advanced materials for optical technologies (Miyajima et al., 1995).
properties
IUPAC Name |
4-methoxy-N-(3-methylbutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPCHUXEINIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-methylbutyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



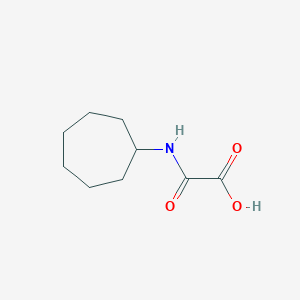
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
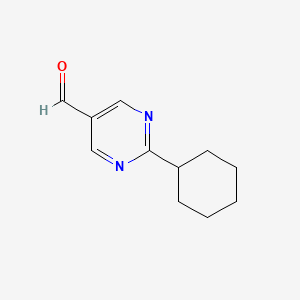



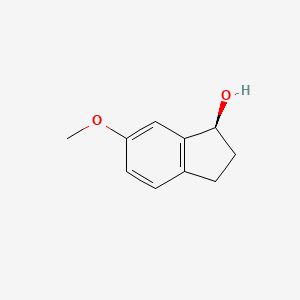
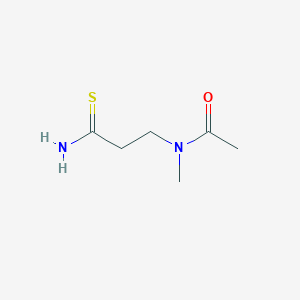
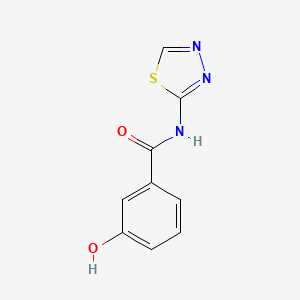


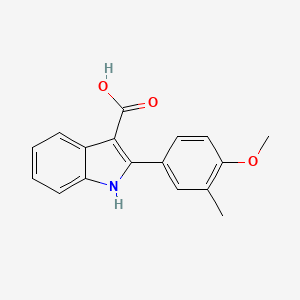
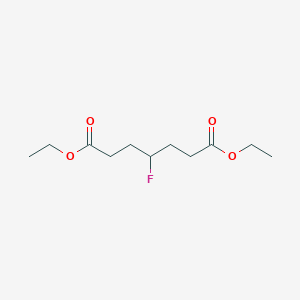
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)